molecular formula C37H54O10 B600306 26-Deoxycimicifugoside CAS No. 214146-75-5

26-Deoxycimicifugoside

Cat. No.: B600306
CAS No.: 214146-75-5
M. Wt: 658.8 g/mol
InChI Key: PBKJAWKRZRAQQO-YTGDHQJGSA-N
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Description

It belongs to the class of cycloartane glycosides and has the molecular formula C37H54O10 . This compound has been studied for its various biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 26-Deoxycimicifugoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 26-Deoxycimicifugoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKJAWKRZRAQQO-YTGDHQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214146-75-5
Record name 26-Deoxycimicifugoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-DEOXYCIMICIFUGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?

A1: this compound is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].

Q2: Does this compound exhibit any cytotoxic activity?

A2: Yes, this compound has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].

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